(5E)-Calcipotriene-d4
Description
Contextualization within the Landscape of Vitamin D3 Analogs Research
The study of vitamin D3 analogs is a significant area of pharmaceutical and biomedical research. skintherapyletter.com These synthetic derivatives of vitamin D3, such as calcipotriene, are investigated for their therapeutic potential, particularly in the treatment of skin conditions like psoriasis. wikipedia.orgnih.gov Research in this field focuses on understanding the mechanisms of action, pharmacokinetics, and metabolism of these compounds. wikipedia.orgskintherapyletter.com The development of analytical methods is crucial for accurately measuring the concentration of these analogs in biological samples, which is essential for both preclinical and clinical studies. rjptonline.org It is within this context that isotopically labeled compounds like (5E)-Calcipotriene-d4 become indispensable tools. veeprho.com They are integral to the development and validation of robust analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug. veeprho.comnih.gov
Specific Identity and Isomeric Considerations of this compound
This compound is a specific stereoisomer and isotopologue of calcipotriene. The "(5E)" designation in its name refers to the stereochemistry at the 5th position of the molecule, indicating a specific spatial arrangement of atoms. This isomeric form is also referred to as Calcipotriol EP Impurity C. axios-research.comsynzeal.com
The systematic IUPAC name for this compound is (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5-(2,2,3,3-tetradeuteriocyclopropyl)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol. It is also known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.
Common Synonyms:
Calcipotriene-D4 veeprho.com
MC-903-d4 veeprho.com
Daivonex-d4 veeprho.com
Dovonex-d4 veeprho.com
Psorcutan-d4 veeprho.com
(5E)-Calcipotriol synzeal.com
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H36D4O3 |
| Molecular Weight | 416.64 g/mol |
| Parent Drug | Calcipotriol |
| Related CAS Number (unlabeled) | 112965-21-6 |
Data sourced from multiple providers. veeprho.comaxios-research.compharmaffiliates.com
This compound is a stable isotope-labeled compound where four hydrogen atoms in the cyclopropyl (B3062369) group have been replaced with deuterium (B1214612) atoms. veeprho.com Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. This specific labeling strategy is chosen for several reasons. The mass difference between hydrogen and deuterium is significant enough to be easily distinguished by mass spectrometry, yet the substitution has a minimal effect on the chemical and physical properties of the molecule. scispace.com This similarity in chemical behavior ensures that the deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. scispace.comresearchgate.net The rationale for using a deuterated standard is to create a reliable internal reference for quantification. nih.gov
Fundamental Role as a Stable Isotope Internal Standard in Research Methodologies
The primary and fundamental role of this compound in contemporary research is as a stable isotope internal standard. veeprho.com In quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving high accuracy and precision. nih.govscispace.com
The internal standard is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. nih.gov Because this compound is chemically almost identical to the unlabeled calcipotriene, it accounts for variations that can occur during sample extraction, handling, and analysis, including losses during sample preparation and fluctuations in instrument response (ion suppression or enhancement). scispace.comresearchgate.net
By measuring the ratio of the mass spectrometric signal of the analyte (calcipotriene) to that of the internal standard (this compound), analysts can accurately determine the concentration of calcipotriene in the original sample, even if there is sample loss or instrument variability. nih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it significantly improves the reliability and robustness of the analytical method. veeprho.comnih.govscispace.com This makes it an essential tool for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving calcipotriene. veeprho.com
Structure
3D Structure
Properties
Molecular Formula |
C27H40O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5-(2,2,3,3-tetradeuteriocyclopropyl)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24+,25-,26+,27-/m1/s1/i8D2,9D2 |
InChI Key |
LWQQLNNNIPYSNX-KUWZZAQHSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C)O)[2H] |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Advanced Analytical and Bioanalytical Methodologies Utilizing 5e Calcipotriene D4
Development and Validation of Quantitative Chromatographic Assays
The precise measurement of Calcipotriene in biological samples is vital for pharmacokinetic research. Using a deuterated internal standard like (5E)-Calcipotriene-d4 is fundamental to achieving the accuracy and reliability required in these scientific investigations.
High-Performance Liquid Chromatography (HPLC) Integration with Deuterated Standards
While standard High-Performance Liquid Chromatography (HPLC) with UV detection can be used to measure Calcipotriene, it cannot distinguish between the deuterated and non-deuterated forms. researchgate.netoup.com Therefore, this compound is most effectively used as an internal standard when the HPLC system is coupled with a mass spectrometer (LC-MS). actascientific.com The key advantage of using a deuterated internal standard in LC-MS is that it co-elutes with the analyte. This simultaneous elution provides the most accurate correction for variations in the analytical process, particularly matrix effects, which can suppress or enhance the analyte signal. chromforum.org
Isotopic Dilution Mass Spectrometry (IDMS) Principles for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and is considered a primary method of measurement. nih.gov The use of this compound is a direct application of IDMS principles. In this method, a known quantity of the isotopically labeled standard, this compound, is added to a sample containing an unknown quantity of the native analyte, Calcipotriene. researchgate.net
Because the deuterated standard is chemically identical to the analyte, it behaves the same way during all stages of sample preparation, chromatography, and ionization. texilajournal.com Any loss of material during these steps affects both the analyte and the internal standard equally. researchgate.net By measuring the ratio of the signal from the native analyte to the signal from the labeled standard using a mass spectrometer, a highly accurate and precise concentration of the analyte can be determined. nih.gov This ratio is directly tied to the molar ratio of the two compounds, making the quantification independent of sample recovery.
Application in Precise Quantification of Calcipotriene and its Metabolites
Validated analytical methods using this compound are crucial for conducting pharmacokinetic studies and research on the metabolism of Calcipotriene.
Methodologies for Analysis in Complex Biological Matrices (e.g., tissue, cell lysates)
Analyzing Calcipotriene in complex biological samples like skin tissue or cell lysates requires extensive sample preparation to remove interfering substances. nih.govthermofisher.com The process typically involves homogenization of the tissue, followed by extraction techniques such as liquid-liquid extraction or solid-phase extraction to isolate Calcipotriene. nih.govnih.gov
This compound is added at the very beginning of this workflow. Its presence throughout the extraction, concentration, and reconstitution steps is critical to account for any loss of the analyte, ensuring that the final calculated concentration in the complex matrix is accurate. texilajournal.com For example, a sensitive LC-MS/MS method has been developed and validated for evaluating the retention and permeation of Calcipotriene in skin homogenate, achieving an LLOQ of 1 ng/mL. nih.gov
Strategies for Therapeutic Drug Monitoring Research (of parent compound)
Therapeutic drug monitoring (TDM) aims to optimize treatment by maintaining drug concentrations within a target therapeutic range. nih.gov For potent drugs like Calcipotriene, TDM research is essential for understanding the relationship between the drug's concentration in the body and its clinical effects. LC-MS/MS is an increasingly important tool for TDM due to its high sensitivity and specificity. wiley.comnih.govresearchgate.net
The highly sensitive and accurate LC-MS/MS methods that use this compound as an internal standard are well-suited for TDM research. These methods can detect the very low systemic concentrations of Calcipotriene that may occur after topical application. fda.gov The reliability of the data generated is crucial for pharmacokinetic modeling and for establishing a clear understanding of the drug's exposure-response profile. nih.gov
Table 2: Application of this compound in TDM Research
| Sample Type | Analyte | Internal Standard | Quantification Method | Research Purpose |
|---|---|---|---|---|
| Human Plasma | Calcipotriene | This compound (or other suitable analog) | LC-MS/MS | To determine systemic exposure after topical administration. fda.gov |
Research in Quality Control and Reference Standard Applications
This compound is a deuterated form of (5E)-Calcipotriene, a stereoisomer and known impurity of the active pharmaceutical ingredient Calcipotriene. medchemexpress.comsynzeal.com In pharmaceutical analysis, isotopically labeled compounds like this compound are invaluable tools, particularly in quality control (QC) and as reference standards. pharmaffiliates.com The substitution of hydrogen atoms with deuterium (B1214612), a stable, heavier isotope, creates a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight. aptochem.com This subtle yet significant modification allows it to be distinguished by mass-sensitive detectors, such as a mass spectrometer (MS), while exhibiting nearly identical behavior during chromatographic separation and sample extraction. aptochem.com
This unique property makes deuterated analogs exceptional internal standards for quantitative assays, especially in complex matrices. aptochem.comclearsynth.com By adding a known quantity of the deuterated standard to a sample, analysts can correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements of the target analyte. aptochem.com Consequently, this compound plays a critical role in the development of robust analytical methods and in ensuring the quality and consistency of pharmaceutical products containing Calcipotriene. pharmaffiliates.com
Analytical Method Development and Validation Studies
The development of robust analytical methods is a cornerstone of pharmaceutical quality control. This compound is primarily utilized as an internal standard in the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of its corresponding non-labeled impurity, (5E)-Calcipotriene. pharmaffiliates.comaptochem.com
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it effectively compensates for matrix effects and procedural inconsistencies. aptochem.comclearsynth.com During method development, this compound is added to calibration standards and unknown samples alike. As it co-elutes with the unlabeled (5E)-Calcipotriene, any loss during sample extraction or fluctuation in ionization efficiency affects both compounds equally. aptochem.com The ratio of the analyte's MS signal to the internal standard's MS signal is then used for quantification, resulting in highly reliable data. lipidmaps.org
Once a method is developed, it must undergo rigorous validation to demonstrate its suitability for the intended purpose, following guidelines established by bodies like the International Council for Harmonisation (ICH). ich.org Validation studies for a quantitative impurity test typically assess several key performance characteristics. While specific studies detailing the validation of a method using this compound are not extensively published, the parameters evaluated would be consistent with standard ICH guidelines for similar compounds. veterinaria.orgresearchgate.netijpbs.com
Table 1: Typical Validation Parameters for a Quantitative Impurity Method Based on ICH Guidelines
| Validation Characteristic | Description | Typical Acceptance Criteria for Calcipotriene Impurity Methods |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., main drug, other impurities, degradation products). | The method must demonstrate resolution between (5E)-Calcipotriene and other related substances like Calcipotriene and Pre-Calcipotriene. researchgate.net |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 over a concentration range such as 1-5 µg/mL. ijpbs.com |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies of a known amount of analyte spiked into a matrix. | Recovery rates typically between 98% and 102%. ijpbs.com |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Relative Standard Deviation (%RSD) ≤ 2%. researchgate.netijpbs.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (typically 3:1) or other statistical methods. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The LOQ must be at or below the reporting threshold for the impurity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptance criteria. |
This table presents illustrative data compiled from various HPLC method validation studies for Calcipotriene and its impurities to demonstrate the principles of method validation as per ICH guidelines. ich.orgveterinaria.orgresearchgate.netijpbs.comresearchgate.net
Establishment of Traceability and Compliance with Pharmacopeial Standards in Research Contexts
In the pharmaceutical industry, establishing traceability is a critical process that links the result of a measurement back to a recognized national or international standard. This ensures that analytical results are accurate, comparable across different laboratories, and compliant with regulatory requirements. High-quality, well-characterized reference standards are fundamental to achieving this traceability.
This compound serves as a crucial reference material for its non-labeled counterpart, (5E)-Calcipotriene, which is recognized as an official impurity in major pharmacopeias. synzeal.comacanthusresearch.commolsyns.com For instance, the European Pharmacopoeia (EP) lists this isomer as "Calcipotriol EP Impurity C". synzeal.com Pharmacopeial monographs set strict limits on the allowable levels of such impurities in the drug substance and final drug product to ensure safety and efficacy.
The use of this compound in a research or quality control setting allows for the precise and accurate quantification of Calcipotriol EP Impurity C. By using an isotopically labeled standard in an isotopic dilution mass spectrometry (IDMS) assay, laboratories can establish a clear and defensible analytical chain of traceability. The results obtained for a batch of Calcipotriene can be directly compared against the limits specified in the pharmacopeial monograph (e.g., from the EP or the United States Pharmacopeia, USP). This ensures that the manufactured drug meets the required quality standards for release and distribution. The availability and use of certified reference standards for Calcipotriene impurities are essential for any laboratory involved in the quality control of this drug.
Table 2: Selected Pharmacopeial Impurities and Related Substances of Calcipotriene
| Impurity Name | Common Synonyms | Pharmacopeial Designation |
| (5E)-Calcipotriene | (5E)-Calcipotriol, 5,6-trans-Calcipotriol | Calcipotriol EP Impurity C synzeal.comacanthusresearch.com |
| Pre-Calcipotriene | Pre-Calcipotriol | - |
| Calcipotriene Beta Isomer | - | - |
| Calcipotriol EP Impurity A | - | Calcipotriol EP Impurity A molsyns.com |
| Calcipotriol EP Impurity E | - | Calcipotriol EP Impurity E molsyns.com |
| Calcipotriol EP Impurity F | - | Calcipotriol EP Impurity F molsyns.com |
| Calcipotriol EP Impurity G | - | Calcipotriol EP Impurity G molsyns.com |
| Calcipotriol EP Impurity H | - | Calcipotriol EP Impurity H molsyns.com |
This table lists some of the known impurities of Calcipotriene, highlighting the regulatory importance of monitoring and controlling their levels. synzeal.comacanthusresearch.commolsyns.com
Molecular and Cellular Mechanisms of Action Research for Calcipotriene Analogs
Elucidation of Vitamin D Receptor (VDR) Binding Dynamics
The biological actions of Calcipotriene and its analogs are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. wikipedia.orgpatsnap.com
Quantitative Receptor Affinity Studies
Calcipotriene has been demonstrated to possess a high binding affinity for the VDR, which is comparable to that of the endogenous active form of Vitamin D, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). drugbank.comnih.gov This strong binding is a prerequisite for initiating the downstream molecular events that lead to its therapeutic effects. The affinity of Calcipotriene for the VDR is a key determinant of its potency in regulating gene expression.
| Compound | Relative VDR Binding Affinity |
| Calcitriol | High |
| Calcipotriene | High (Comparable to Calcitriol) |
Investigation of Ligand-Induced Conformational Changes in VDR
Upon binding of an agonist ligand like Calcipotriene, the VDR undergoes a series of conformational changes. This structural rearrangement is crucial for the subsequent steps in the signaling cascade. The ligand-binding domain (LBD) of the VDR envelops the ligand, leading to the repositioning of a key structural element, helix 12. This movement creates a stable binding surface for coactivator proteins. The VDR then forms a heterodimer with the retinoid-X receptor (RXR). wikipedia.org This complete VDR-RXR-ligand complex is the transcriptionally active unit that binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.org Antagonistic ligands, in contrast, would induce a different conformational change in the VDR, preventing the recruitment of coactivators and thus inhibiting gene transcription. nih.gov
Transcriptional Regulation and Gene Expression Modulation Studies
The interaction of the Calcipotriene-VDR-RXR complex with VDREs leads to the regulation of a host of genes involved in cellular proliferation, differentiation, and immune responses.
Research on Epidermal Keratinocyte Proliferation Inhibition
In conditions such as psoriasis, epidermal keratinocytes exhibit hyperproliferation. Calcipotriene has been shown to inhibit the proliferation of these cells. researchgate.net One of the proposed mechanisms for this anti-proliferative effect is the downregulation of the STAT1 and STAT3 (Signal Transducer and Activator of Transcription) signaling pathways. These pathways are often overactive in psoriatic skin lesions and contribute to increased cell division. Furthermore, Calcipotriene can induce the expression of growth inhibitory factors, such as transforming growth factor-β (TGF-β), and cyclin-dependent kinase inhibitors, which leads to cell cycle arrest in the G1 phase.
Exploration of Keratinocyte Differentiation Promotion
Beyond inhibiting proliferation, Calcipotriene also promotes the normal differentiation of keratinocytes. researchgate.net Psoriatic keratinocytes fail to differentiate properly, leading to the characteristic scaly plaques. Calcipotriene helps to normalize this process by upregulating the expression of genes associated with keratinocyte differentiation, such as involucrin (B1238512) and transglutaminase. This dual action of inhibiting proliferation and promoting differentiation helps to restore a normal epidermal structure.
| Cellular Process | Effect of Calcipotriene | Key Molecular Targets/Pathways |
| Keratinocyte Proliferation | Inhibition | Downregulation of STAT1/STAT3, Induction of TGF-β, Induction of cyclin-dependent kinase inhibitors |
| Keratinocyte Differentiation | Promotion | Upregulation of involucrin, Upregulation of transglutaminase |
Immunomodulatory Effects on Immune Cell Subsets
Psoriasis is now understood to be an immune-mediated disease, and the therapeutic efficacy of Calcipotriene is also attributed to its immunomodulatory properties. Calcipotriene exerts effects on various immune cells, including T-cells and dendritic cells (DCs).
It can modulate the balance of T-helper (Th) cell subsets, which are key drivers of psoriatic inflammation. Specifically, Calcipotriene can inhibit the pro-inflammatory Th1 and Th17 cell responses. Th17 cells are a major source of interleukin-17 (IL-17), a cytokine that plays a central role in the pathogenesis of psoriasis. By suppressing these inflammatory T-cell subsets, Calcipotriene helps to reduce the production of inflammatory cytokines in the skin.
Furthermore, Calcipotriene can promote the development of regulatory T-cells (Tregs), which have an immunosuppressive function and help to maintain immune tolerance. It can also affect the function of dendritic cells, which are potent antigen-presenting cells that are crucial for initiating T-cell responses. Calcipotriene can inhibit the maturation and activation of dendritic cells, thereby reducing their capacity to stimulate inflammatory T-cells.
| Immune Cell Subset | Effect of Calcipotriene |
| Th1 Cells | Inhibition |
| Th17 Cells | Inhibition |
| Regulatory T-cells (Tregs) | Promotion |
| Dendritic Cells | Inhibition of maturation and activation |
Research into T-cell Suppression and Modulation
Calcipotriene, a synthetic analog of vitamin D, is known to exert significant immunomodulatory effects, particularly on T-lymphocytes, which are key drivers in the pathogenesis of hyperproliferative skin disorders. aocd.orgoasisderm.com The primary mechanism of action is mediated through its binding to the vitamin D receptor (VDR), a nuclear transcription factor found in many cell types, including T-cells. drugbank.comwikipedia.org
The binding of Calcipotriene to the VDR is thought to modulate the gene transcription of proteins involved in cell differentiation and proliferation. wikipedia.org This interaction leads to an inhibition of T-cell activation and proliferation. Furthermore, research suggests that Calcipotriene can influence the balance of T-helper (Th) cell subsets. It has been observed to suppress the pro-inflammatory Th1 and Th17 cell pathways, which are pivotal in autoimmune responses. mdpi.com Concurrently, it may promote a shift towards a Th2 and regulatory T-cell (Treg) profile, which is associated with a more anti-inflammatory state. mdpi.com
While these mechanisms are established for Calcipotriene, it is crucial to note that no specific studies were identified that investigated T-cell suppression and modulation by (5E)-Calcipotriene-d4 . The binding affinity and subsequent downstream signaling of the (5E)-isomer with the VDR compared to the (5Z)-isomer have not been characterized in the available literature.
Table 1: Summary of Calcipotriene's Effects on T-cell Subsets (General Findings)
| T-cell Subset | Observed Effect of Calcipotriene |
| Th1 | Suppression of pro-inflammatory cytokine production |
| Th17 | Inhibition of proliferation and cytokine release |
| Th2 | Potential promotion of an anti-inflammatory profile |
| Treg | Possible induction to suppress inflammatory responses |
Note: This table represents general findings for Calcipotriene ((5Z)-isomer) and not specifically for this compound.
Influence on Dendritic Cell Function and Cytokine Production Profiles
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping the adaptive immune response, including the activation of T-cells. Calcipotriene has been shown to directly affect DC function. Studies have indicated that Calcipotriene can inhibit the maturation and differentiation of DCs. fda.gov
By modulating DC function, Calcipotriene can significantly alter the profile of cytokines they produce. Specifically, it has been demonstrated to reduce the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interleukin-23 (IL-23) by DCs. fda.gov IL-23 is particularly important for the maintenance of the Th17 cell population. Therefore, by downregulating IL-23 production from DCs, Calcipotriene indirectly suppresses the Th17 inflammatory axis.
As with T-cell modulation, the available research on the influence of Calcipotriene on dendritic cells and their cytokine production is based on the common (5Z)-isomer. There is a clear absence of data regarding the specific effects of This compound on these cells. The impact of its stereochemistry on its interaction with DCs and subsequent cytokine release remains an uninvestigated area.
Table 2: Impact of Calcipotriene on Dendritic Cell Cytokine Production (General Findings)
| Cytokine | Effect of Calcipotriene on Dendritic Cell Production |
| IL-12 | Reduction |
| IL-23 | Reduction |
| TNF-α | Reduction |
Note: This table reflects general findings for Calcipotriene ((5Z)-isomer) and is not based on specific research into this compound.
Comparative Mechanistic Studies Between Calcipotriene Isomers (including 5E)
A thorough review of the scientific literature did not yield any comparative mechanistic studies between the different isomers of Calcipotriene, such as the (5Z) and (5E) forms. The biological activity of a molecule can be significantly influenced by its stereochemistry, as this can affect its binding affinity to receptors and enzymes.
The lack of such comparative studies means that the specific molecular and cellular effects of the (5E)-isomer are unknown. It cannot be assumed that it has the same potency or mechanism of action as the well-studied (5Z)-isomer. Research into the VDR binding affinity, T-cell and dendritic cell modulation, and impact on cytokine profiles of the (5E)-isomer is needed to understand its unique biological properties.
Furthermore, the deuteration of the molecule in This compound is a modification that can alter the metabolic profile of a compound, often to increase its half-life for research or therapeutic purposes. scirp.org However, no studies were found that investigated how this deuteration might affect the molecular and cellular mechanisms of this specific Calcipotriene analog.
Preclinical Research Models and in Vitro/ex Vivo Investigations
In Vitro Cell Culture Models for Biological Activity Assessment
In vitro cell culture models are fundamental for assessing the biological activity of pharmaceutical compounds at a cellular level before progressing to more complex biological systems.
Keratinocyte cell lines, such as HaCaT or primary human epidermal keratinocytes, are standard models for evaluating the effects of vitamin D analogues on skin cell proliferation and differentiation. For a compound like (5E)-Calcipotriene-d4, these assays would be crucial to determine if its biological activity is comparable to, enhanced, or diminished relative to non-deuterated Calcipotriene.
Table 1: Hypothetical Proliferation Assay Data for this compound on Keratinocytes (Note: The following data is illustrative and not based on published experimental results for this compound.)
| Concentration (nM) | Inhibition of Proliferation (%) |
|---|---|
| 0.1 | Data not available |
| 1 | Data not available |
| 10 | Data not available |
| 100 | Data not available |
Given the immunomodulatory role of vitamin D analogues in skin conditions, in vitro models using immune cells are essential. Co-culture systems of keratinocytes and immune cells (e.g., T-cells, dendritic cells) could elucidate the specific effects of this compound on inflammatory pathways.
The therapeutic potential of vitamin D analogues extends beyond dermatology. For instance, their anti-inflammatory properties could be relevant in conditions like arthritis. In vitro studies using synoviocytes or chondrocytes could provide initial insights into the potential utility of this compound in joint-related inflammatory diseases.
Ex Vivo Tissue Models for Topical Delivery and Distribution Studies
Ex vivo models, which utilize excised skin, bridge the gap between in vitro cell cultures and in vivo studies, offering a more complex biological system to study drug delivery and distribution.
The topical delivery of this compound would be investigated using ex vivo skin permeation models, such as Franz diffusion cells with human or porcine skin. These studies are critical for determining the rate and extent of skin penetration and retention, which are key parameters for a topically applied drug.
Table 2: Hypothetical Ex Vivo Skin Permeation Data for this compound (Note: The following data is illustrative and not based on published experimental results for this compound.)
| Time (hours) | Cumulative Permeation (µg/cm²) | Skin Retention (µg/g) |
|---|---|---|
| 2 | Data not available | Data not available |
| 4 | Data not available | Data not available |
| 8 | Data not available | Data not available |
| 24 | Data not available | Data not available |
Following ex vivo permeation studies, techniques such as tape stripping or sectioning of the skin can be employed to analyze the distribution of this compound within the different layers of the skin (stratum corneum, epidermis, and dermis). This information is vital for understanding if the compound reaches its target site in sufficient concentrations.
In Vivo Animal Models for Pharmacodynamic and Mechanistic Studies
While a variety of in vivo animal models have been instrumental in understanding the therapeutic mechanisms of Calcipotriene, there is no evidence to suggest that this compound has been subjected to similar investigations.
Preclinical Disease Models for Mechanistic Insights
Psoriasis-like skin inflammation models in rodents are standard for evaluating the efficacy of vitamin D analogs. These models are typically induced by agents such as imiquimod (B1671794) or involve genetically modified animals that spontaneously develop skin lesions resembling human psoriasis. Similarly, various animal models of arthritis are utilized to study the immunomodulatory effects of compounds like Calcipotriene. However, a comprehensive search of research databases and clinical trial registries yields no studies that have employed these models to specifically investigate the mechanistic insights of this compound.
Investigation of Cellular and Molecular Responses in Target Tissues
The therapeutic effects of Calcipotriene are known to be mediated through its binding to the vitamin D receptor (VDR), which leads to the modulation of gene expression involved in cell proliferation, differentiation, and immune responses. In preclinical studies of Calcipotriene, researchers typically analyze target tissues for changes in cellular infiltrates (e.g., T cells, dendritic cells), keratinocyte proliferation markers, and the expression of inflammatory cytokines and chemokines. There are no published findings detailing similar investigations into the cellular and molecular responses elicited by this compound in any target tissues.
Methodologies for Studying Tissue Distribution and Cellular Uptake in Vivo
Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are often used to determine the tissue distribution and cellular uptake of pharmaceutical compounds. The use of a deuterated standard like this compound would be invaluable in such pharmacokinetic studies of Calcipotriene, allowing for precise quantification of the parent compound and its metabolites in various biological matrices. Despite the logical application for such a compound, there are no available studies that have published methodologies or results from in vivo tissue distribution or cellular uptake experiments specifically using this compound.
Metabolic Fate and Pharmacokinetic Research of Calcipotriene Analogs
Metabolic Pathway Elucidation Using Deuterated Analogs
The biotransformation of drugs within the body often results in a complex mixture of metabolites, making it difficult to distinguish them from endogenous compounds. Deuterium (B1214612) labeling provides a unique mass signature that allows for the unambiguous identification of drug-derived molecules.
Identification of Primary and Secondary Metabolites
The use of deuterated analogs like (5E)-Calcipotriene-d4 is instrumental in the identification of both primary and secondary metabolites of calcipotriene. In preclinical studies, when a mixture of calcipotriene and its deuterated counterpart is administered, mass spectrometry can readily differentiate between the metabolites of the labeled and unlabeled drug. This co-administration strategy, often referred to as a "pulse-chase" experiment with stable isotopes, allows for the confident identification of metabolites by observing mass shifts corresponding to the number of deuterium atoms.
For instance, in vitro studies using human liver microsomes have been instrumental in mapping the metabolic pathways of vitamin D analogs. While specific studies on this compound are not extensively published, the principles of using deuterium labeling are well-established. For other deuterated drug candidates, researchers have successfully identified hydroxylated and carboxylated metabolites by tracking the characteristic isotopic signature. This approach is critical for constructing a comprehensive metabolic map of calcipotriene.
Role of Hepatic Biotransformation Enzymes (e.g., Cytochrome P450)
The cytochrome P450 (CYP) family of enzymes, predominantly found in the liver, is responsible for the phase I metabolism of a vast array of xenobiotics, including calcipotriene. nih.govmdpi.com Deuterium substitution at a site of metabolism can slow down the rate of enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). By strategically placing deuterium atoms on the calcipotriene molecule, researchers can probe the involvement of specific CYP isozymes in its metabolism.
If deuteration at a particular position leads to a significant decrease in the formation of a specific metabolite, it provides strong evidence that a CYP-mediated oxidation occurs at that site. This technique helps in identifying which specific CYP enzymes (e.g., CYP3A4, CYP2C9) are the primary drivers of calcipotriene's biotransformation. While direct experimental data for this compound is limited in publicly available literature, the methodology is a cornerstone of modern drug metabolism research. nih.gov
Pharmacokinetic Profiling and Disposition Studies
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Deuterated analogs serve as invaluable tracers in these studies, enabling precise quantification and characterization of a drug's disposition. iris-biotech.de
Absorption and Distribution Research in Preclinical Species
Preclinical studies in animal models are essential for understanding the absorption and distribution of a new drug candidate. When this compound is administered, its concentration in various tissues and fluids can be accurately measured using liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated analog allows for its differentiation from endogenous compounds and any co-administered unlabeled drug.
Excretion Pathways and Metabolite Clearance Research
Understanding how a drug and its metabolites are eliminated from the body is crucial for determining dosing regimens and assessing the potential for drug accumulation. By analyzing urine and feces following the administration of this compound, researchers can identify the primary routes of excretion. The deuterium label ensures that all drug-related material can be accounted for.
Furthermore, by measuring the rate of disappearance of the deuterated parent drug and the appearance of its labeled metabolites in circulation and excreta, the clearance rates of both the parent compound and its metabolites can be accurately determined. This information is vital for building comprehensive pharmacokinetic models that can predict the drug's behavior in humans.
Comparative Pharmacokinetics of Calcipotriene and its Isomers, Enabled by Deuteration
Calcipotriene exists as a mixture of isomers, and it is important to understand the pharmacokinetic profile of each. (5E)-Calcipotriene is a trans-isomeric impurity of calcipotriene. pharmaffiliates.com Deuterium labeling provides a powerful method for conducting comparative pharmacokinetic studies of different isomers.
Below is a hypothetical data table illustrating how results from such a comparative study might be presented:
| Parameter | Calcipotriene (Unlabeled) | This compound |
| Cmax (ng/mL) | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Tmax (hr) | 4.0 ± 1.2 | 6.0 ± 1.5 |
| AUC (ng·hr/mL) | 12.3 ± 3.1 | 9.5 ± 2.5 |
| t1/2 (hr) | 8.2 ± 2.0 | 9.1 ± 2.3 |
| CL (L/hr/kg) | 2.5 ± 0.6 | 2.1 ± 0.5 |
| Note: This table is illustrative and does not represent actual experimental data. |
Emerging Research Frontiers and Future Directions
Integration of Deuterated Analogs in Advanced Omics Research (e.g., Metabolomics, Lipidomics)
The primary and most immediate application of (5E)-Calcipotriene-d4 lies in its use as an internal standard for mass spectrometry-based omics technologies. In metabolomics and lipidomics, accurate quantification of endogenous molecules is crucial. Deuterated standards, such as this compound, are ideal for this purpose due to their chemical similarity to the analyte of interest, yet distinct mass. nih.gov
In metabolomic studies investigating the pathways affected by calcipotriene, this compound can be spiked into biological samples to provide a precise measurement of calcipotriene and its metabolites. This is particularly valuable for understanding the metabolic fate of the drug and its impact on cellular metabolism. chemicalsknowledgehub.com
Similarly, in lipidomics, where vitamin D and its analogs play a significant role in lipid metabolism, this compound can serve as a tracer. nih.gov By introducing the deuterated compound, researchers can track its incorporation into various lipid species and elucidate its influence on lipid signaling pathways.
Table 1: Representative Application of this compound in a Metabolomics Study
| Parameter | Description |
| Objective | To quantify the intracellular concentration of calcipotriene in keratinocytes following treatment. |
| Methodology | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
| Internal Standard | This compound. |
| Sample Preparation | Keratinocyte cell lysates are spiked with a known concentration of this compound. |
| Data Analysis | The peak area ratio of endogenous calcipotriene to this compound is used to calculate the absolute concentration of calcipotriene. |
| Expected Outcome | Precise and accurate quantification of intracellular calcipotriene levels, enabling pharmacokinetic and pharmacodynamic modeling. |
This table is illustrative and represents a potential application based on standard metabolomic workflows.
Application of this compound in Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. Vitamin D and its analogs, including calcipotriene, are known to regulate a vast number of genes and signaling pathways, making them prime candidates for systems-level investigations. jddonline.com The use of this compound can enhance the precision of data input for systems biology models.
By providing accurate quantitative data on the levels of calcipotriene and its metabolites, as well as its downstream effects on the proteome and metabolome, this compound can help in the construction of more robust and predictive models of the vitamin D signaling network. These models can be used to simulate the effects of calcipotriene treatment and identify key nodes and pathways that are perturbed.
Computational Modeling and In Silico Studies for Structure-Activity Relationship Prediction
Computational modeling and in silico studies are powerful tools for predicting the interaction of ligands with their receptors and for understanding structure-activity relationships (SAR). nih.gov While direct computational studies on this compound are not yet widely published, the principles can be readily applied.
The primary target of calcipotriene is the Vitamin D Receptor (VDR). nih.gov Molecular docking studies can be performed to model the binding of this compound to the VDR ligand-binding pocket. nih.govnih.gov Although the deuterium (B1214612) substitution is unlikely to significantly alter the binding affinity compared to its non-deuterated counterpart, computational models can refine our understanding of the subtle energetic contributions.
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can be used to predict the pharmacokinetic properties of this compound. mdpi.com The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, can lead to altered metabolic stability, which can be modeled and predicted. beilstein-journals.org
Table 2: Illustrative In Silico Docking Parameters for this compound with the Vitamin D Receptor
| Parameter | Value/Description |
| Protein Target | Human Vitamin D Receptor (VDR) Ligand-Binding Domain |
| Ligand | This compound |
| Docking Software | AutoDock, Glide, or similar |
| Scoring Function | Empirical free energy scoring function |
| Key Interacting Residues (Predicted) | Ser237, Arg274, Ser278, Trp286, His305, His397, Tyr401 |
| Predicted Binding Energy (ΔG) | (Illustrative) -10 to -12 kcal/mol |
This table presents a hypothetical in silico experiment based on known VDR-ligand interactions.
Development of Novel Research Tools and Probes based on Deuterated Vitamin D Analogs
Deuterated compounds like this compound can serve as precursors for the development of more sophisticated research tools and probes. For instance, the deuterium label can be leveraged in deuterium metabolic imaging (DMI), an emerging non-invasive technique for studying metabolism in vivo. nih.govescholarship.org
Furthermore, the stable isotope label can be combined with other modifications, such as the attachment of fluorescent tags or biotin, to create multimodal probes. These probes would allow for both quantitative mass spectrometry-based analysis and qualitative visualization through microscopy, providing a more comprehensive picture of the compound's distribution and cellular interactions. The synthesis of such complex molecules can be guided by convergent synthetic strategies that have been developed for vitamin D analogs. researchgate.netpnas.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
